10-Methoxy-9-nitrocamptothecin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17N3O7 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H17N3O7/c1-3-21(27)13-7-16-17-10(8-23(16)19(25)12(13)9-31-20(21)26)6-11-14(22-17)4-5-15(24(28)29)18(11)30-2/h4-7,27H,3,8-9H2,1-2H3/t21-/m0/s1 |
InChI Key |
RUERLCGYEFYJCM-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5OC)[N+](=O)[O-])N=C4C3=C2)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5OC)[N+](=O)[O-])N=C4C3=C2)O |
Synonyms |
10-methoxy-9-nitrocamptothecin MONCPT cpd |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Total Synthesis Approaches for Camptothecin (B557342) and Analogs
The intricate, pentacyclic structure of camptothecin has presented a significant challenge to synthetic organic chemists. Over the past five decades, numerous experimental methods have been developed for the total synthesis of camptothecin and its active derivatives. nih.govbenthamdirect.com These synthetic endeavors have not only provided access to the natural product and its analogs but have also significantly contributed to the advancement of synthetic organic chemistry. benthamdirect.com
Early total syntheses often involved the construction of the quinoline (B57606) core followed by the annulation of the remaining rings. A key challenge in these syntheses is the stereoselective creation of the chiral center at position 20 in the E-ring, which is crucial for its biological activity. thieme-connect.com Naturally occurring camptothecin possesses the (S)-configuration at this center. google.com Many synthetic routes initially produce a racemic mixture of the 20(R) and 20(S) enantiomers, necessitating a resolution step to isolate the desired active form. google.com
Modern synthetic approaches have focused on developing more efficient and stereoselective routes. thieme-connect.com These strategies often involve the construction of the pentacyclic ring system and various methods to install the chiral quaternary center on the E-ring. thieme-connect.com The development of these synthetic pathways has been instrumental in enabling the creation of a wide array of camptothecin analogs with modifications in the A, B, C, D, and E rings, aimed at improving their pharmacological properties. nih.govbenthamdirect.com
Targeted Modifications for 10-Methoxy-9-nitrocamptothecin Synthesis
The synthesis of this compound specifically involves the introduction of a methoxy (B1213986) group at the C10 position and a nitro group at the C9 position of the camptothecin A-ring. These modifications have been shown to significantly impact the compound's anti-tumor activity.
The introduction of a nitro group at the 9-position is a key modification. One method for this involves the nitration of camptothecin using various inorganic nitrate (B79036) salts in concentrated sulfuric acid. scispace.com This direct nitration, however, can sometimes lead to a mixture of products. An alternative approach involves a multi-step sequence that begins with the catalytic hydrogenation of camptothecin to form 1,2,6,7-tetrahydrocamptothecin. google.com This intermediate can then be nitrated and subsequently dehydrogenated to yield 9-nitrocamptothecin. google.com
The methoxy group at the 10-position can be introduced through various synthetic strategies. 10-Methoxycamptothecin has been isolated as a natural product, which can then be nitrated to produce this compound. google.com Alternatively, synthetic routes can be designed to incorporate the 10-methoxy substituent from an early stage. For instance, a starting material already bearing the methoxy group on the A-ring can be carried through the synthetic sequence to build the rest of the camptothecin framework.
Development of Novel this compound Derivatives
The development of novel derivatives of this compound is an active area of research, with the goal of further optimizing its preclinical and clinical profile. These efforts primarily focus on chemical modifications at positions 7, 9, and 10 of the camptothecin scaffold. nih.gov
Chemical Modifiers at Positions 7, 9, and 10 for Enhanced Preclinical Activity
Structure-activity relationship (SAR) studies have demonstrated that the A and B rings of the camptothecin molecule are the most amenable to modification, with substitutions at positions 7, 9, 10, and 11 often leading to improved or retained biological activity. nih.gov In contrast, alterations to the C and D rings typically result in inactive compounds. nih.gov
Position 7: Modifications at the 7-position have been a key strategy in the development of clinically successful camptothecin analogs like irinotecan (B1672180) and topotecan (B1662842). The introduction of an ethyl group at this position, as seen in irinotecan, is a well-established modification. nih.gov Research has also shown that substituents capable of increasing hydrogen bonding at the 7-position can enhance binding to topoisomerase I, thereby boosting activity. nih.gov
Position 9: The nitro group at the 9-position is a critical feature of this compound. While 9-nitrocamptothecin itself (rubitecan) has been investigated, its clinical development has faced challenges. nih.gov The corresponding 9-aminocamptothecin (B1664879) has also been synthesized and evaluated, though with disappointing clinical results. nih.gov Further derivatization at this position, in combination with the 10-methoxy group, remains an area of interest.
Position 10: The 10-position has been a frequent site for modification to improve the properties of camptothecin. The introduction of a hydroxyl group at this position, as in the active metabolite of irinotecan (SN-38), is known to be beneficial. The methoxy group in this compound contributes to its potent anti-tumor activity. nih.gov Other substitutions at this position, often in combination with modifications at position 7 or 9, are continually being explored to fine-tune the molecule's properties. For instance, the combination of a 10-methoxy group with various substituents at the 9-position has been a strategy to generate novel analogs with potentially improved efficacy.
The following table summarizes some key camptothecin derivatives and their modifications:
| Compound Name | Position 7 | Position 9 | Position 10 | Position 11 |
| Camptothecin | H | H | H | H |
| This compound | H | NO₂ | OCH₃ | H |
| Irinotecan (CPT-11) | C₂H₅ | H | O-C(O)N(C₄H₈)₂ | H |
| Topotecan | CH₂N(CH₃)₂ | H | OH | H |
| 9-Nitrocamptothecin (Rubitecan) | H | NO₂ | H | H |
| 9-Aminocamptothecin | H | NH₂ | H | H |
| SN-38 | C₂H₅ | H | OH | H |
The continued exploration of synthetic methodologies and derivatization strategies for compounds like this compound holds significant promise for the future of cancer chemotherapy. By systematically modifying the camptothecin scaffold, medicinal chemists aim to develop new agents with superior efficacy, improved safety profiles, and the ability to overcome mechanisms of drug resistance.
Molecular and Cellular Mechanisms of Action
DNA Topoisomerase I Interfacial Poisoning
As a derivative of camptothecin (B557342), MONCPT's primary mechanism of action is the poisoning of DNA topoisomerase I (Topo I), a crucial enzyme in DNA replication and transcription. nih.govicm.edu.pl This inhibition leads to an accumulation of DNA damage, a key factor in its potent cytotoxic profile. nih.govicm.edu.plrjpponline.org
MONCPT exerts its effect by trapping the Topo I enzyme in a ternary cleavable complex with DNA. icm.edu.plresearchgate.netaacrjournals.org Normally, Topo I transiently cleaves a single strand of DNA to relieve torsional stress, after which it religates the strand. researchgate.netbiomedpharmajournal.org MONCPT and other camptothecins intercalate at the DNA cleavage site, physically preventing the religation of the broken DNA strand. nih.govepo.org This stabilization of the cleavable complex is a hallmark of camptothecin compounds. icm.edu.plaacrjournals.orgepo.org The lipophilic nature of certain camptothecin derivatives can enhance the stabilization of this ternary complex. aacrjournals.org X-ray crystallography studies of similar compounds, like topotecan (B1662842), show that the drug mimics a DNA base pair, binding at the cleavage site and displacing the downstream DNA, which obstructs religation. nih.gov This action effectively converts the transient enzyme function into a permanent DNA lesion.
The stabilized ternary complexes become significant obstacles to the progression of DNA replication forks. epo.orgresearchgate.netnih.gov When a replication fork collides with a MONCPT-trapped Topo I-DNA complex, the single-strand break is converted into a more severe and often irreversible DNA double-strand break. nih.govembopress.org This collision is considered the primary cause of the DNA damage and subsequent cell death induced by camptothecins. epo.orgnih.gov The accumulation of these DNA lesions triggers cellular damage response pathways. nih.govicm.edu.plrjpponline.org The high cytotoxic potential of MONCPT is directly linked to its capacity to increase the cellular accumulation of this DNA damage. nih.govicm.edu.plbiomedpharmajournal.org
Cell Cycle Perturbation and Checkpoint Activation
The DNA damage induced by MONCPT activates cell cycle checkpoints, leading to a halt in cell division to allow for DNA repair or, if the damage is too extensive, to initiate apoptosis. rjpponline.orgscispace.com
At lower concentrations (10 and 100 nmol/L), MONCPT has been shown to cause a persistent block in the G2/M phase of the cell cycle. nih.gov In human bladder cancer 5637 cells, treatment with 0.1 μM MONCPT for 24 hours resulted in a significant increase in the G2/M population, from 7.94% to 75.52%. ingentaconnect.comingentaconnect.com Similarly, in human non-small cell lung cancer A549 cells, MONCPT induced G2/M arrest in a time- and dose-dependent manner. nih.gov This G2/M arrest is a common response to DNA double-strand breaks, preventing cells with damaged DNA from entering mitosis. rjpponline.orgaacrjournals.org
The G2/M arrest induced by MONCPT is orchestrated by the modulation of key cell cycle regulatory proteins. nih.govingentaconnect.com The progression through cell cycle phases is driven by complexes of cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govgoogle.com
In studies with PC3 cells treated with 10 and 100 nmol/L of MONCPT, an overexpression of CDK1, CDK7, and cyclin B1 was observed, which is consistent with a G2/M phase block. nih.gov Conversely, in 5637 bladder cancer cells, a 24-hour exposure to 0.1 μM MONCPT led to the downregulation of CDK7, p-Cdc2, and cyclin B1. ingentaconnect.comingentaconnect.com In A549 lung cancer cells, MONCPT treatment resulted in an initial increase (12 to 24 hours) followed by a decrease (36 to 48 hours) in the levels of PLK-1, Cdc25C, and cyclin B1. nih.gov Furthermore, MONCPT treatment in A549 cells led to the overexpression of the tumor suppressor protein p53 and the CDK inhibitor p21 in a time-dependent manner. nih.gov The p38 MAPK pathway has also been implicated in MONCPT-induced G2/M arrest. nih.govscilit.comfrontiersin.org
The following table summarizes the observed effects of MONCPT on cell cycle regulatory proteins in different cell lines.
| Cell Line | MONCPT Concentration | Duration | Observed Effect on Regulatory Proteins | Reference |
| PC3 (Prostate) | 10 and 100 nmol/L | Not Specified | Overexpression of CDK1, CDK7, Cyclin B1 | nih.gov |
| 5637 (Bladder) | 0.1 µM | 24 hours | Downregulation of CDK7, p-Cdc2, Cyclin B1 | ingentaconnect.comingentaconnect.com |
| A549 (Lung) | 100.0 nM | 12-48 hours | Time-dependent changes in PLK-1, Cdc25C, Cyclin B1; Overexpression of p53, p21; Downregulation of p-AKT | nih.gov |
Interestingly, the effect of MONCPT on the cell cycle is concentration-dependent. While lower concentrations induce a G2/M arrest, a higher concentration of 1,000 nmol/L was found to cause an arrest in the G0-G1 phase in PC3 prostate cancer cells. nih.govcolab.ws This G0-G1 arrest was associated with the downregulation of CDK2, CDK4, and cyclin D1, proteins that are critical for the G1 to S phase transition. nih.gov
Apoptosis Induction Pathways
MONCPT is a potent inducer of apoptosis, a controlled and essential form of programmed cell death. ingentaconnect.com Its ability to trigger this cascade is central to its anti-tumor properties and involves several interconnected pathways within the cell.
Mitochondrial Pathway Activation
The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of MONCPT. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak). nih.govoncotarget.com The initiation of apoptosis often involves disrupting the balance between these proteins.
Upon cellular stress induced by MONCPT, the mitochondrial pathway is engaged, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. researchgate.netsci-hub.sejax.org The release of cytochrome c is a pivotal event, often considered a point of no return in the apoptotic process, as it directly triggers the downstream activation of the caspase cascade. jax.org While the precise interactions of MONCPT with all Bcl-2 family proteins are not fully elucidated, its ability to cause cytochrome c release confirms its activation of the mitochondrial apoptotic pathway. researchgate.net
Caspase Cascade Activation
Following the release of cytochrome c, a cascade of cysteine proteases known as caspases is activated. researchgate.net Cytochrome c in the cytosol binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which then recruits and activates an initiator caspase, caspase-9. researchgate.net Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3. researchgate.net
This activation of caspase-3 is a central event in the execution phase of apoptosis. researchgate.net Executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
DNA Fragmentation and Intracellular Signaling Cascades
One of the key outcomes of caspase activation is the systematic disassembly of the cell, including the fragmentation of its DNA. The high cytotoxic potency of MONCPT is directly linked to its capacity to cause significant DNA damage. nih.gov Once activated by initiator caspases, executioner caspases like caspase-3 cleave specific substrates that lead to the breakdown of the nuclear lamina and the activation of endonucleases. These enzymes proceed to cleave the chromosomal DNA into smaller fragments, a hallmark of apoptosis.
While MONCPT's primary signaling cascade involves the topoisomerase I-DNA damage-apoptosis axis, the role of other intracellular signaling molecules, such as calcium ions (Ca2+), is an area of ongoing investigation. Intracellular calcium flux is a known modulator of various cellular processes, including apoptosis, and can be influenced by signals originating from the endoplasmic reticulum or mitochondria. nih.gov However, specific research directly linking MONCPT activity to significant Ca2+ flux as a primary mechanism of action is not extensively documented in the available literature.
Investigational Topoisomerase I-Independent Mechanisms of Action
While MONCPT's function as a topoisomerase I inhibitor is well-established, emerging research indicates that its biological activities are not solely confined to this role. nih.govnih.gov The compound also demonstrates the ability to influence other critical cellular pathways that are attractive targets for therapeutic intervention.
Modulation of Gene Expression and Hypoxia-Inducible Factor 1 (HIF-1) Activity
MONCPT has been shown to modulate gene expression related to tumor progression and metastasis. ingentaconnect.com A key target in this context is Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a master transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. researchgate.net The alpha subunit of HIF-1 (HIF-1α) is particularly crucial; under hypoxic conditions, it becomes stabilized and promotes the expression of genes involved in angiogenesis (new blood vessel formation), such as Vascular Endothelial Growth Factor (VEGF). nih.govimrpress.com
Research has demonstrated that MONCPT can reduce the protein expression of HIF-1α in melanoma cells. nih.gov This reduction in HIF-1α levels, in turn, leads to decreased secretion of its downstream target, VEGF. nih.gov By inhibiting HIF-1α activity, MONCPT can interfere with a tumor's ability to create new blood vessels, thereby demonstrating a potent anti-angiogenic and anti-metastatic effect that may be distinct from its direct DNA-damaging properties. nih.govresearchgate.net This dual function highlights MONCPT as a promising agent that targets both tumor growth and the mechanisms of its spread. nih.gov
Data Tables
Table 1: In Vitro Cytotoxicity of this compound (MONCPT)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MONCPT in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (48h) | Source |
| 5637 | Human Bladder Cancer | 226.7 ± 0.5 nM | ingentaconnect.com |
| Multiple (9 lines) | Various | 0.1 to 500 nmol/L | nih.gov |
Lower IC50 values indicate higher potency.
Table 2: Key Proteins Modulated by this compound (MONCPT)
| Protein | Function | Effect of MONCPT | Cellular Outcome | Source |
| Topoisomerase I | Relieves DNA torsional stress | Inhibition | DNA Damage, Apoptosis | nih.gov |
| Cyclin B1 | G2/M cell cycle transition | Down-regulation | G2/M Arrest | ingentaconnect.com |
| p-Cdc2 | G2/M cell cycle transition | Down-regulation | G2/M Arrest | ingentaconnect.com |
| CDK7 | Cell cycle regulation | Down-regulation | G2/M Arrest | ingentaconnect.com |
| HIF-1α | Transcription factor for hypoxic response | Reduced protein expression | Anti-angiogenesis, Anti-metastasis | nih.gov |
| VEGF | Promotes angiogenesis | Decreased secretion | Anti-angiogenesis | nih.gov |
| MMP-9 | Matrix degradation, invasion | Decreased secretion | Anti-metastasis | nih.gov |
Preclinical Efficacy Studies in Oncological Models
In Vitro Cytotoxicity and Anti-Proliferative Potency
MONCPT has demonstrated considerable efficacy in inhibiting the proliferation of cancer cells in laboratory settings. nih.gov As a topoisomerase I inhibitor, its mechanism contributes to its high cytotoxic potency. nih.gov
The anti-proliferative activity of MONCPT has been evaluated across a spectrum of human cancer cell lines, revealing broad and potent efficacy. Cytotoxicity assays have shown that MONCPT is a highly efficient antitumor compound, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.1 to 500 nmol/L in nine different tumor cell lines. nih.gov
Specific evaluations have demonstrated its effectiveness against human bladder uroepithelial carcinoma (5637 cell line), human non-small cell lung tumor (A549), and human androgen-independent prostate tumor (PC3) cells. nih.govingentaconnect.com Studies on the 5637 bladder cancer cell line determined a specific IC50 value of 226.7±0.5 nM after 48 hours of treatment. ingentaconnect.com The compound's potent anti-tumor activity has been consistently noted in A549 cells both in vitro and in vivo. scispace.com
Table 1: In Vitro Cytotoxicity of 10-Methoxy-9-nitrocamptothecin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (nM) | Source(s) |
|---|---|---|---|
| Bladder Cancer | 5637 | 226.7 ± 0.5 | ingentaconnect.com |
| Lung Cancer | A549 | 0.1 - 500 | nih.gov |
Comparative studies have been crucial in positioning MONCPT's potency relative to other established camptothecin (B557342) analogs. In a direct comparison using the 5637 human bladder cancer cell line, MONCPT exhibited significantly more potent anti-proliferative activity than SN-38, the active metabolite of Irinotecan (B1672180). ingentaconnect.com The IC50 value for MONCPT was nearly nine times lower than that of SN-38, indicating a much higher efficiency. ingentaconnect.com
Furthermore, broader studies have indicated that the IC50 values of MONCPT were lower than those of SN-38 for five out of nine tested cancer cell lines, suggesting superior anti-proliferative activities in specific cancer types, such as A549 and PC3 cell lines. ingentaconnect.com
Table 2: Comparative Cytotoxicity of MONCPT and SN-38 in Bladder Cancer Cells (5637)
| Compound | IC50 Value (nM) | Source(s) |
|---|---|---|
| This compound | 226.7 ± 0.5 | ingentaconnect.com |
In Vivo Anti-Tumor Efficacy in Xenograft Models
The promising in vitro results for MONCPT have been successfully translated into in vivo models, where the compound has shown significant anti-tumor efficacy. nih.gov
Studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have confirmed the potent in vivo anti-cancer capabilities of MONCPT. ingentaconnect.com In nude mice bearing human androgen-independent prostate tumor (PC3) and human non-small cell lung tumor (A549) xenografts, administration of MONCPT resulted in significant inhibition of tumor growth, with inhibition rates reported to be between 29.6% and 98%. nih.gov
Similar profound effects were observed in nude mice with 5637 human bladder cancer xenografts. ingentaconnect.com The compound has also been shown to inhibit the tumor growth of a B16F10 melanoma xenograft model. nih.gov These consistent findings across different tumor types in immunodeficient mice strongly support the potential of MONCPT as a therapeutic agent. nih.govingentaconnect.comnih.gov
The anti-tumor efficacy of MONCPT in vivo is quantified by significant reductions in both tumor volume and weight. ingentaconnect.com In the 5637 bladder cancer xenograft model, treatment with MONCPT led to distinctly diminished tumor volumes. ingentaconnect.com
Table 3: Anti-Tumor Efficacy of this compound in 5637 Xenograft Model
| Treatment Group | Final Tumor Weight (g) (Mean ± SD) | Tumor Inhibition Rate (%) | Source(s) |
|---|---|---|---|
| Control | 1.83 ± 0.30 | N/A | ingentaconnect.com |
| MONCPT (5.0 mg/kg) | 0.63 ± 0.12 | 64.8% | ingentaconnect.com |
| MONCPT (10.0 mg/kg) | 0.24 ± 0.06 | 86.2% | ingentaconnect.com |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants for Biological Activity
The potency of camptothecin (B557342) analogues is highly dependent on the substituents on the core ring structure and the chemical stability of the molecule.
The introduction of methoxy (B1213986) and nitro groups at the C10 and C9 positions of the quinoline (B57606) ring (A-ring) significantly modulates the electronic properties and biological activity of the camptothecin scaffold. The high cytotoxic potency of 10-methoxy-9-nitrocamptothecin is directly related to its ability to inhibit topoisomerase I and induce DNA damage. nih.gov QSAR studies on camptothecin derivatives have indicated that electron-releasing substituents at positions 9, 10, and 11 can enhance the inhibitory activity against topoisomerase I. acs.org The methoxy group at C10 is an electron-donating group, which can positively influence the compound's activity. nih.govmdpi.com Conversely, the nitro group at C9 is electron-withdrawing. The combination of these substituents creates a unique electronic distribution across the aromatic rings that appears to be favorable for its function. Studies on 9-nitrocamptothecin derivatives show that this group is a critical component for potent antitumor activity. amegroups.cnnih.gov The interplay between the electron-donating 10-methoxy group and the electron-withdrawing 9-nitro group is a key factor in the high efficacy of this specific analogue.
| Substituent | Position | Electronic Effect | Impact on Activity |
|---|---|---|---|
| Methoxy (-OCH₃) | C10 | Electron-donating | Generally enhances inhibitory activity against topoisomerase I. acs.org |
| Nitro (-NO₂) | C9 | Electron-withdrawing | Contributes significantly to cytotoxic potency and antitumor effects. amegroups.cnnih.gov |
| E-Ring Conformation | Chemical State | Biological Activity | Primary Reference |
|---|---|---|---|
| Closed Lactone Ring | Active Form | Potent inhibitor of Topoisomerase I; cytotoxic. | nih.gov |
| Open Carboxylate Form | Inactive Form | Significantly reduced (~90% less) or no activity. | epo.org |
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies provide mathematical models to correlate the chemical structure of compounds with their biological activity. For camptothecin derivatives, QSAR analyses have been instrumental in identifying key molecular descriptors that influence their potency. acs.orgmdpi.comnih.gov One QSAR model developed for camptothecin analogues demonstrated a negative correlation between the Hammett parameter (σ+) of substituents at positions 9, 10, and 11 and the concentration required for 50% inhibition of topoisomerase I. acs.org The negative coefficient in the derived equation implies that electron-releasing substituents in these positions can enhance the compound's inhibitory strength. acs.org Other QSAR models have suggested that lipophilicity is a crucial determinant for the in vitro cytotoxicity of camptothecin derivatives. acs.org These models help predict the activity of novel analogues and guide the rational design of more potent compounds.
| QSAR Parameter | Relationship to Activity | Interpretation |
|---|---|---|
| Hammett Parameter (σ⁺) of A-Ring Substituents | Negative Correlation | Electron-releasing groups at positions 9, 10, and 11 are predicted to increase Topoisomerase I inhibitory activity. acs.org |
| Lipophilicity (Clog P) | Positive Correlation | Increased lipophilicity is often associated with higher cytotoxic activity in vitro. acs.org |
| Calculated Molar Refractivity (CMR) | Parabolic Correlation | Cytotoxic activity increases with molar refractivity up to an optimal value, then decreases, suggesting a specific spatial requirement for interaction. acs.org |
Molecular Docking and Molecular Dynamics Simulations
Computational techniques like molecular docking and molecular dynamics simulations provide insights into how this compound interacts with its target at an atomic level. researchgate.netplos.orgmdpi.com These methods model the binding of the drug to the ternary complex formed by DNA and topoisomerase I (Top1). nih.gov
Molecular docking studies predict that camptothecins, including this compound, bind to the interface of the DNA-Top1 covalent complex. nih.govresearchgate.net The drug acts as an "interfacial inhibitor," stacking between the DNA base pairs flanking the enzyme-mediated cleavage site. nih.gov This binding prevents the religation of the cleaved DNA strand, thus trapping the enzyme on the DNA and leading to lethal double-strand breaks when a replication fork collides with this complex. epo.org Docking analyses of similar camptothecin-like molecules have shown high negative docking scores, which indicate a strong binding affinity for the target complex. researchgate.net The specific substituents on the this compound molecule are predicted to form favorable interactions within the binding pocket that contribute to this high affinity.
Simulations have identified several key amino acid residues within the Topoisomerase I binding pocket that are crucial for stabilizing the drug. The planar ring system of the camptothecin core intercalates into the DNA cleavage site. researchgate.net Non-covalent interactions, such as hydrogen bonds and van der Waals forces, anchor the drug to both the enzyme and the DNA. For camptothecin and its analogues, interactions with specific residues are consistently observed. For example, the residue Arginine 364 (Arg364) is frequently identified as forming a key hydrogen bond with the drug molecule. researchgate.net Other residues in the vicinity, such as Lysine 532 (Lys532), Aspartic acid 533 (Asp533), and Threonine 718 (Thr718), also play significant roles in the formation and stabilization of the ternary drug-DNA-enzyme complex.
| Interacting Residue in Topoisomerase I | Potential Type of Interaction | Role in Binding |
|---|---|---|
| Arg364 | Hydrogen Bonding | Key interaction for anchoring the drug in the binding pocket. researchgate.net |
| Asp533 | Hydrogen Bonding | Stabilizes the orientation of the drug within the cleavage complex. |
| Lys532 | Van der Waals / Electrostatic | Contributes to the overall binding affinity through non-covalent forces. |
| Thr718 | Hydrogen Bonding | Forms interactions with the lactone ring of the drug. |
Mechanisms of Drug Resistance in Preclinical Settings
Role of DNA Topoisomerase I Mutations in Resistance
The fundamental mechanism of action for camptothecins is the inhibition of DNA topoisomerase I (TOP1), a nuclear enzyme essential for relaxing supercoiled DNA during replication and transcription. nih.gov These drugs trap the enzyme in a covalent complex with DNA, known as the TOP1-DNA cleavage complex, which leads to lethal double-strand breaks when the replication fork collides with it. nih.govgibsononcology.com Consequently, mutations in the TOP1 gene are a primary cause of acquired resistance.
In preclinical models using the colon cancer cell line HCT116 made resistant to SN38 (the active metabolite of irinotecan (B1672180), a related camptothecin), several new mutations in the TOP1 gene have been identified. nih.gov These mutations, while not altering the intrinsic catalytic activity of the TOP1 enzyme, prevent the drug from effectively stabilizing the TOP1-DNA complex. nih.gov This leads to a decrease in drug-induced DNA cleavage complexes and a subsequent reduction in DNA double-strand breaks, conferring a resistant phenotype. nih.gov
Key mutations have been identified at the interface between the core subdomain III and the flexible linker domain of the TOP1 enzyme. nih.gov The linker domain's flexibility is crucial for the enzyme's function, and mutations in this area can alter its dynamics, potentially reducing the binding affinity or retention time of the camptothecin (B557342) molecule. nih.govgibsononcology.com This dynamic nature of the interaction means that even the loss of a single hydrogen bond can weaken drug retention and result in resistance. gibsononcology.com
Table 1: Experimentally Identified TOP1 Mutations Conferring Resistance to Camptothecins
| Mutation | Location | Cell Line | Consequence | Reference |
|---|---|---|---|---|
| p.R621H | Core Subdomain III | HCT116 (SN38-resistant) | Reduced formation of TOP1-DNA cleavage complexes after drug challenge. | nih.gov |
| p.L617I | Core Subdomain III | HCT116 (SN38-resistant) | Reduced formation of TOP1-DNA cleavage complexes after drug challenge. | nih.gov |
| p.E710G | Linker Domain | HCT116 (SN38-resistant) | Alters flexibility of the linker domain, potentially impacting drug binding. | nih.gov |
Cell Cycle-Mediated Resistance Mechanisms (e.g., p21 Induction)
The cytotoxic effect of 10-Methoxy-9-nitrocamptothecin (MONCPT) is intrinsically linked to its ability to disrupt the cell cycle. Research shows that the compound's impact on cell cycle progression is concentration-dependent. In human prostate cancer (PC3) cells, lower concentrations (10 and 100 nmol/L) of MONCPT lead to a persistent block in the G2-M phase, which is associated with the overexpression of CDK1, CDK7, and cyclin B1. nih.gov In contrast, a higher concentration (1,000 nmol/L) causes an arrest in the G0-G1 phase, accompanied by the downregulation of CDK2, CDK4, and cyclin D1. nih.gov This cell cycle arrest is a direct consequence of the DNA damage induced by the drug. nih.gov
While cell cycle arrest is a component of the drug's anticancer activity, it can also function as a resistance mechanism. The induction of cyclin-dependent kinase inhibitors, such as p21, is a key cellular response to DNA damage. nih.gov Following drug-induced damage, the p53 tumor suppressor protein can be activated, leading to the transcription of the p21 gene. nih.gov The p21 protein then inhibits cyclin-dependent kinases (CDKs), halting the cell cycle. nih.gov This pause gives the cell time to repair the DNA damage. If the repair is successful, the cell can survive and continue to proliferate, effectively resisting the drug's lethal effects. In some cancer models, silencing p21 has been shown to sensitize resistant cells to treatment, highlighting its role in drug resistance. jcancer.org Therefore, the induction of p21 and subsequent cell cycle arrest can represent a double-edged sword: it is part of the initial therapeutic response but can also serve as a mechanism for cell survival and resistance.
Table 2: Concentration-Dependent Effects of MONCPT on Cell Cycle in PC3 Cells
| MONCPT Concentration | Cell Cycle Phase Arrest | Associated Protein Regulation | Reference |
|---|---|---|---|
| 10 nmol/L | G2-M | Overexpression of CDK7, CDK1, Cyclin B1 | nih.gov |
| 100 nmol/L | G2-M | Overexpression of CDK7, CDK1, Cyclin B1 | nih.gov |
| 1000 nmol/L | G0-G1 | Downregulation of CDK2, CDK4, Cyclin D1 | nih.gov |
Strategies to Overcome Resistance in Experimental Models
Significant preclinical research has focused on developing strategies to circumvent resistance to camptothecin-based drugs. These approaches generally involve either creating new drug analogues that evade resistance mechanisms or developing advanced drug delivery systems to enhance efficacy.
One major strategy is the structural modification of the camptothecin molecule. For example, the novel analogue FL118 was developed to overcome resistance to irinotecan and topotecan (B1662842). e-century.us Studies showed that FL118 is not a substrate for the ABCG2 efflux pump, a common mechanism of resistance that actively removes drugs like SN-38 and topotecan from cancer cells. e-century.us Another approach involves using compounds with different binding modes, such as evodiamine (B1670323) (EVO), a natural product that also inhibits TOP1 but can overcome the resistance observed with traditional camptothecins. plos.org
Another promising avenue is the use of advanced drug delivery systems. Polymeric drug conjugates have been shown to overcome certain types of multidrug resistance. aacrjournals.org IT-101, a conjugate of camptothecin and a cyclodextrin-based polymer, was effective in tumor models that were resistant to irinotecan. aacrjournals.org Similarly, a multivalent, polymer-based prodrug of another optimized camptothecin, SN22, was designed to overcome key resistance mechanisms and showed curative efficacy in resistant neuroblastoma models. nih.govresearchgate.net Encapsulating camptothecins in nanoparticles is also a viable strategy. Studies with 9-nitrocamptothecin, a closely related compound, showed that loading the drug into biodegradable poly(DL-lactide-co-glycolide) (PLGA) nanoparticles could create a stable formulation for intravenous delivery, potentially overcoming issues of poor solubility and improving tumor targeting. researchgate.net
Table 3: Experimental Strategies to Overcome Camptothecin Resistance
| Strategy | Example | Mechanism of Action | Experimental Model | Reference |
|---|---|---|---|---|
| Novel Analogue | FL118 | Evades ABCG2 efflux pump-mediated resistance. | Human tumor xenografts resistant to irinotecan and topotecan. | e-century.us |
| Alternative Inhibitor | Evodiamine (EVO) | Binds to TOP1 differently than camptothecin, overcoming resistance. | Camptothecin-resistant ovarian cancer cells. | plos.org |
| Polymer-Drug Conjugate | IT-101 | Overcomes multidrug resistance, possibly via endocytic internalization. | Irinotecan-resistant tumor models (MDA-MB-231, Panc-1). | aacrjournals.org |
| Polymeric Prodrug | PEG-[SN22]4 | Overcomes efflux pump resistance; provides sustained tumor drug exposure. | Drug-resistant neuroblastoma and sarcoma xenografts. | nih.govresearchgate.net |
| Nanoparticle Encapsulation | 9-Nitrocamptothecin in PLGA nanoparticles | Improves drug solubility and delivery for intravenous administration. | In vitro studies for formulation. | researchgate.net |
Nanoemulsion-Based Delivery Systems
Nanoemulsions, which are multi-phase colloidal dispersions of oil and water stabilized by surfactants, have emerged as a promising platform for delivering lipophilic compounds like MONCPT. innovareacademics.in These systems can improve drug solubility, stability, and bioavailability.
Research has demonstrated the successful development of an oil-in-water (o/w) nanoemulsion to significantly improve the solubility and stability of MONCPT. nih.gov In one key study, a MONCPT nanoemulsion was prepared using Lipoid E80 and Cremophor EL as the primary emulsifiers through a microfluidization technique. innovareacademics.innih.gov
This formulation dramatically increased the solubility of MONCPT, allowing it to be incorporated in its active lactone form at a concentration of 489 µg/mL, which is over 200 times higher than its solubility in water. nih.govresearchgate.net The stability of the crucial lactone ring was also markedly enhanced within the nanoemulsion. This delivery system was shown to significantly delay the hydrolysis of MONCPT into its inactive carboxylate form. nih.govresearchgate.net At a pH of 7.4, the hydrolysis half-life of MONCPT was extended to 11.38 hours when formulated in the nanoemulsion, compared to just 4.03 hours for MONCPT in a standard solution. researchgate.net Using a solvatochromic probe, studies indicated that the MONCPT molecules are likely concentrated in the interfacial surfactant layer of the nanoemulsion droplets, which helps protect the lactone structure from hydrolysis. nih.govresearchgate.net
| Parameter | MONCPT in Water/Solution | MONCPT in Nanoemulsion | Fold Improvement | Reference |
| Solubility | < 2.4 µg/mL | 489 µg/mL | > 200x | nih.gov, researchgate.net |
| Lactone Form Half-Life (pH 7.4) | 4.03 hours | 11.38 hours | ~2.8x | researchgate.net |
Beyond improving solubility and stability, nanoemulsion formulations have been shown to modify the drug's behavior in experimental models, leading to better therapeutic outcomes. The MONCPT nanoemulsion was found to release the drug in a sustained manner. nih.gov This controlled release profile is critical for maintaining effective concentrations over time.
Furthermore, fluorescence imaging studies in both A549 lung cancer cells and S180 sarcoma-bearing mice demonstrated that the nanoemulsion enhanced the delivery of MONCPT into cancer cells. nih.govresearchgate.net The formulation was observed to improve drug accumulation within the tumor and specifically within the cell nucleus, which is the site of action for topoisomerase I inhibitors. nih.gov This improved intracellular accumulation and targeted delivery contributed to a significantly higher anti-tumor activity in preclinical mouse models compared to the unformulated drug. nih.gov
Nanoparticle-Based Drug Delivery Systems
Nanoparticle-based systems represent another major avenue for improving the delivery of camptothecin derivatives. These carriers can protect the drug from degradation, control its release, and be engineered to target the unique conditions of the tumor microenvironment.
Biodegradable polymeric nanoparticles have been extensively studied for the delivery of camptothecin analogues, particularly the closely related 9-nitrocamptothecin (9-NC). researchgate.net Polymers such as poly(lactic-co-glycolic acid) (PLGA) and its polyethylene (B3416737) glycol-modified (PEGylated) counterpart, PLGA-PEG, are commonly used due to their biocompatibility and ability to form stable nanoparticles. researchgate.netmdpi.comresearchgate.net
Encapsulating 9-NC in PLGA nanoparticles has been shown to enable a sustained release profile, with the drug being released over a period of up to 160 hours. researchgate.net The use of PLGA-PEG copolymers to form nanoparticles can further refine the release kinetics. researchgate.net The hydrophilic PEG shell can reduce the initial burst release of the drug and prolong circulation time in vivo. researchgate.netdovepress.com These polymeric nanocarriers typically have an average diameter between 30 and 210 nm, a size range that is advantageous for accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.netdovepress.comresearchgate.net This strategy improves the solubility of the encapsulated drug and protects its active lactone form from hydrolysis at physiological pH. researchgate.netresearchgate.net
| Nanocarrier System | Polymer | Encapsulated Drug | Particle Size (nm) | Key Finding | Reference |
| Polymeric Micelles | mPEG-PDLLA | 9-Nitrocamptothecin (9-NC) | 30 - 60 | 250-fold solubility increase; enhanced stability of lactone form. | researchgate.net |
| Nanoparticles | PLGA | 9-Nitrocamptothecin (9-NC) | ~207 | Sustained release for up to 160 hours. | researchgate.net |
| Long-Circulating Nanoparticles | PLGA-PEG | 9-Nitrocamptothecin (9-NC) | ~148 | Sustained release up to 120 hours with reduced initial burst. | dovepress.com, researchgate.net |
A more advanced approach involves designing "smart" nanoparticles that respond to the specific conditions within the tumor microenvironment (TME). nih.gov The TME is characterized by features such as lower pH (acidity), higher levels of reactive oxygen species (ROS), and overexpressed enzymes, which are distinct from normal tissues. dovepress.comfrontiersin.org
pH-Responsive Systems: The acidic environment of tumors (pH ~6.5-6.8) can be exploited to trigger drug release. tandfonline.com Nanocarriers can be constructed from pH-sensitive polymers that undergo a structural change, such as swelling or degradation, in acidic conditions, leading to the release of their payload specifically at the tumor site. tandfonline.com For example, systems using poly(β-amino ester) have been shown to degrade faster in acidic environments, accelerating the release of the encapsulated drug. tandfonline.com
ROS-Activatable Systems: Tumor cells often exhibit high levels of intracellular ROS. nih.gov This can be harnessed by using nanocarriers that incorporate ROS-sensitive linkers. mdpi.com These linkers are stable under normal physiological conditions but are cleaved in the presence of high ROS concentrations, triggering the release of the active drug directly inside the cancer cells or even within specific organelles like the mitochondria. nih.gov This strategy not only provides targeted drug release but can also contribute to a cycle of increasing oxidative stress within the tumor cell. nih.gov
While specific research on TME-responsive nanoparticles for this compound is emerging, these strategies, which have been successfully applied to other chemotherapeutic agents, represent a highly promising direction for enhancing its efficacy in preclinical research. mdpi.comnih.gov
Prodrug Strategies for Targeted Delivery in Preclinical Studies
A prodrug is an inactive or less active molecule that is metabolically converted into its active form within the body. This strategy is widely explored for camptothecins to improve pharmacokinetics, increase solubility, and reduce premature conversion to the inactive carboxylate form. researchgate.netresearchgate.net
In the context of advanced delivery, a prodrug can be covalently bonded to a nanocarrier or a polymer. nih.gov This approach offers several advantages: it prevents premature drug release and degradation during circulation, and the bond can be designed to be cleaved by specific stimuli in the tumor microenvironment, such as enzymes that are overexpressed in tumors or the low pH of the TME. nih.gov
For example, research on other anticancer agents has demonstrated the creation of nanoparticle systems where a prodrug is linked via a glutathione-responsive or ROS-sensitive bond. mdpi.com Upon reaching the tumor, the high intracellular concentration of glutathione (B108866) or ROS cleaves the bond, releasing the active drug precisely where it is needed. mdpi.com This combination of a prodrug with a nanoparticle carrier can significantly enhance tumor-specific drug accumulation and therapeutic effect. Many derivatives of camptothecin are considered prodrugs that require activation, and applying this principle to this compound in preclinical studies could lead to more effective and targeted delivery systems. researchgate.net
Compound and Abbreviation Table
| Name / Abbreviation | Chemical Name / Description |
| This compound (MONCPT) | A derivative of camptothecin. |
| 9-Nitrocamptothecin (9-NC) | A derivative of camptothecin. |
| Camptothecin (CPT) | A cytotoxic quinoline (B57606) alkaloid. |
| Cremophor EL | A polyethoxylated castor oil used as a surfactant and emulsifier. |
| Lipoid E80 | A lecithin (B1663433) fraction from egg yolk, used as an emulsifier. |
| mPEG-PDLLA | Methoxy (B1213986) poly(ethylene glycol)-b-poly(D,L-lactide), an amphiphilic block copolymer. |
| Paclitaxel | A chemotherapy agent. |
| PLGA | Poly(lactic-co-glycolic acid), a biodegradable and biocompatible copolymer. |
| PLGA-PEG | Poly(lactic-co-glycolic acid)-poly(ethylene glycol), a PEGylated copolymer. |
| ROS | Reactive Oxygen Species. |
| TME | Tumor Microenvironment. |
Advanced Formulation and Delivery Strategies for Research Applications
Design of Linkers for Selective Activation in Tumor Microenvironment
While specific research on linker design for this compound is not extensively documented in publicly available literature, the principles of prodrug design for other camptothecin analogues can be applied. These strategies focus on exploiting the unique physiological and biochemical characteristics of the tumor microenvironment, such as hypoxia, lower pH, and the overexpression of certain enzymes. axispharm.comtandfonline.com
Hypoxia-Activated Linkers:
Solid tumors often contain regions of low oxygen concentration, or hypoxia, due to their rapid and disorganized growth outstripping their blood supply. tandfonline.com This hypoxic environment is a key therapeutic target, as it is a feature of many cancers and is less prevalent in healthy tissues. researchgate.netnih.gov Hypoxia-activated prodrugs (HAPs) are designed with "trigger" moieties, such as nitroaromatic or N-oxide groups, that are selectively reduced by enzymes overexpressed in hypoxic conditions, like cytochrome P450 oxidoreductase. nih.govmdpi.com This reduction initiates a cascade that leads to the cleavage of the linker and the release of the active cytotoxic drug. mdpi.com
For a compound like this compound, a potential strategy would involve attaching a hypoxia-sensitive linker, for instance, one based on a 2-nitroimidazole (B3424786) scaffold, to the drug molecule. mdpi.com Under normoxic conditions, the linker would remain intact. However, in the hypoxic tumor core, enzymatic reduction of the nitroimidazole group would trigger the self-immolative cleavage of the linker, releasing the active this compound. This approach has been conceptually applied to other potent cytotoxins, including derivatives of camptothecin like SN-38. mdpi.com
pH-Sensitive Linkers:
The tumor microenvironment is often characterized by a lower extracellular pH (around 6.5-6.9) compared to normal tissues (pH 7.4), a phenomenon resulting from the high rate of glycolysis in cancer cells. rsc.orgrsc.org This pH differential can be exploited by using acid-labile linkers that are stable at physiological pH but are hydrolyzed in the acidic milieu of the tumor or within the even more acidic compartments of the cell, such as endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). iris-biotech.defrontiersin.org
Commonly used pH-sensitive linkers include hydrazones, acetals, and ketals, which undergo rapid cleavage under acidic conditions. rsc.orgfrontiersin.org Conjugating this compound via a pH-sensitive linker would allow for its targeted release upon reaching the tumor tissue or after being internalized by cancer cells. This strategy not only enhances the drug concentration at the site of action but also minimizes its premature activation in the bloodstream. rsc.orgiris-biotech.de
Enzyme-Cleavable Linkers:
Another hallmark of many cancers is the overexpression of specific enzymes, such as proteases (e.g., cathepsins, matrix metalloproteinases), phosphatases, and glucuronidases, in the tumor microenvironment or within cancer cells. axispharm.comtandfonline.com This enzymatic activity can be harnessed to design highly specific prodrug linkers.
Enzyme-cleavable linkers are typically designed to contain a substrate sequence that is recognized and cleaved by a tumor-associated enzyme. For example, dipeptide sequences like valine-citrulline (Val-Cit) are efficiently cleaved by cathepsin B, an enzyme often upregulated in various tumors. nih.gov Upon enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), can be employed to ensure the efficient release of the unmodified parent drug. This strategy offers a high degree of specificity, as the drug is only released in the presence of the target enzyme. tandfonline.com While not yet reported for this compound, this approach has been successfully used for other potent anticancer agents in the development of antibody-drug conjugates (ADCs). axispharm.com
Conceptual Design of Linkers for this compound
The table below illustrates hypothetical linker strategies for this compound based on the principles discussed. It is important to note that these are conceptual designs, and their efficacy would require experimental validation.
| Linker Type | Trigger Moiety | Cleavage Stimulus | Rationale for Use with this compound |
| Hypoxia-Activated | 2-Nitroimidazole | Low oxygen levels (hypoxia) leading to enzymatic reduction | Targets quiescent tumor cells in the hypoxic core, which are often resistant to conventional therapies. tandfonline.commdpi.com |
| pH-Sensitive | Hydrazone | Acidic pH of the tumor microenvironment or endosomes/lysosomes | Exploits the altered metabolism of cancer cells, leading to targeted drug release at the tumor site. rsc.orgiris-biotech.de |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Overexpressed Cathepsin B | Offers high specificity for tumor cells overexpressing the target enzyme, potentially reducing systemic toxicity. nih.gov |
These advanced formulation strategies, centered on the rational design of cleavable linkers, hold considerable promise for improving the therapeutic index of potent anticancer compounds like this compound. By ensuring the drug remains inactive until it reaches the tumor, these approaches can potentially enhance efficacy while minimizing the debilitating side effects often associated with systemic chemotherapy. Further research is needed to synthesize and evaluate such prodrugs of this compound to validate their potential in a preclinical setting.
Future Research Trajectories and Unanswered Questions
Exploration of Synergistic Combinatorial Approaches in Preclinical Models
A significant avenue for future research lies in the exploration of synergistic combinatorial therapeutic strategies. The efficacy of many anticancer agents can be enhanced when used in combination with other drugs. This approach can lead to improved tumor cell killing, the potential for dose reduction of individual agents to minimize toxicity, and the ability to overcome drug resistance.
While comprehensive preclinical studies on synergistic combinations specifically involving 10-Methoxy-9-nitrocamptothecin are limited in the public domain, the principle has been well-established for other camptothecin (B557342) analogs. For instance, synergistic or additive effects have been observed when irinotecan (B1672180) or its active metabolite, SN-38, are combined with agents like cisplatin (B142131) and 5-fluorouracil (B62378) in various human cancer cell lines. karger.com Similarly, liposomal formulations of other camptothecins are being explored in combination with other therapies to improve outcomes. austinpublishinggroup.commdpi.com
Future preclinical research on this compound should systematically evaluate its combination with a range of other therapeutic agents, including:
Conventional Chemotherapeutics: Assessing combinations with platinum-based drugs, taxanes, or antimetabolites could reveal synergistic interactions.
Targeted Therapies: Investigating combinations with inhibitors of specific signaling pathways that are crucial for tumor growth and survival (e.g., EGFR inhibitors, BRAF inhibitors) could be beneficial.
Immunotherapies: Exploring the potential of this compound to enhance the efficacy of immune checkpoint inhibitors by promoting immunogenic cell death is a promising direction.
These preclinical studies would need to be meticulously designed to determine optimal dosing schedules and to understand the molecular basis of any observed synergistic effects.
Investigation of Novel Molecular Targets Beyond Topoisomerase I
While the primary mechanism of action of this compound is the inhibition of topoisomerase I, emerging evidence suggests that its anticancer activities may be mediated through additional molecular targets. nih.govnih.gov Identifying these alternative targets is crucial for a comprehensive understanding of its pharmacological profile and could open up new therapeutic applications.
Cell Cycle Regulation: Research has indicated that this compound can induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. nih.govingentaconnect.com Specifically, its effects on various cyclin-dependent kinases (CDKs) and cyclins, which are pivotal regulators of the cell cycle, have been noted. nih.govnih.govkhanacademy.org At different concentrations, the compound has been shown to modulate the expression of key cell cycle proteins in prostate cancer cells. nih.gov
Table 1: Effect of this compound on Cell Cycle Regulators in PC3 Cells
| Concentration | Effect on Cell Cycle | Key Protein Modulations |
|---|---|---|
| 10 and 100 nmol/L | Persistent block in G2-M phase | Overexpression of CDK7, CDK1, and cyclin B1 |
| 1,000 nmol/L | Arrest in G0-G1 phase | Down-regulation of CDK2, CDK4, and cyclin D1 |
Source: nih.gov
This dual effect on different phases of the cell cycle at varying concentrations suggests a complex interaction with the cellular machinery that warrants deeper investigation.
Inhibition of Metastasis-Related Proteins: Metastasis is a major cause of cancer-related mortality, and targeting the molecular drivers of this process is a key therapeutic strategy. Preclinical studies in a melanoma model have shown that this compound can suppress cell invasion and migration. nih.gov This antimetastatic activity is associated with the downregulation of several key proteins. nih.gov
Table 2: Effect of this compound on Metastasis-Related Proteins in B16F10-GFP Cells
| Protein | Effect |
|---|---|
| Matrix Metalloproteinase (MMP)-9 | Decreased secretion |
| Vascular Endothelial Growth Factor (VEGF) | Decreased secretion |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Reduced protein expression |
| Extracellular Signal-Regulated Kinase (ERK) | Reduced phosphorylation |
Source: nih.gov
The HIF-1α/VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. tjyybjb.ac.cnnih.govnih.govfrontiersin.org By inhibiting this pathway, this compound may exert anti-angiogenic effects, further contributing to its anticancer activity.
Interaction with Solute Carrier Transporters: Another area of emerging research is the interaction of camptothecin derivatives with solute carrier (SLC) transporters. These transporters are involved in the uptake and efflux of various substances, including drugs, and can influence their efficacy and toxicity. A study has shown that this compound, along with its parent compound and other analogs, can significantly inhibit the uptake activity of organic anion transporter 3 (OAT3). nih.govtandfonline.com The related compound, 9-nitrocamptothecin, also inhibits organic anion transporter 1 (OAT1). nih.govtandfonline.com Understanding these interactions is important for predicting potential drug-drug interactions and tissue-specific toxicities.
Future research should aim to validate these novel targets and elucidate the precise molecular mechanisms through which this compound exerts its effects.
Q & A
Q. How can researchers optimize combination therapies involving this compound and other anticancer agents to overcome drug resistance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
